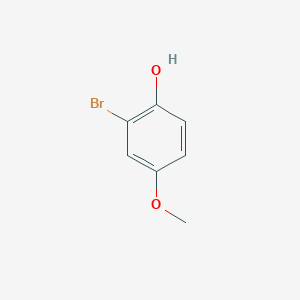

2-Bromo-4-methoxyphenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168509. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMSUXSPKZRMAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304961 | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17332-11-5 | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17332-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017332115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17332-11-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Organic Synthesis and Medicinal Chemistry

2-Bromo-4-methoxyphenol is a versatile chemical building block primarily utilized as an intermediate in the synthesis of more complex molecules. chemimpex.comchemimpex.comguidechem.com Its structure, featuring a phenol (B47542), a methoxy (B1213986) group, and a bromine atom on a benzene (B151609) ring, provides multiple reactive sites for chemists to exploit. guidechem.com The typical synthesis of this compound involves the selective bromination of 4-methoxyphenol (B1676288). nih.gov

The strategic placement of the bromine atom ortho to the hydroxyl group and meta to the methoxy group makes it a valuable precursor in various coupling reactions and further functionalization. This arrangement is crucial for constructing molecular scaffolds that are central to many bioactive compounds. nih.govresearchgate.net

In medicinal chemistry, the this compound scaffold is a key component in the development of new therapeutic agents. chemimpex.com It serves as a starting material for a range of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com Researchers leverage its structure to build molecules with potential biological activities, such as antimicrobial and antioxidant properties. chemimpex.comguidechem.com For instance, it is used in the synthesis of complex molecules that may play a role in understanding and potentially inhibiting tumor growth. chemimpex.comchemimpex.com The diaminopyrimidine core, a structure found in numerous bioactive compounds, can also be synthesized using precursors derived from this phenol derivative. vulcanchem.com

Overview of Research Trajectories and Interdisciplinary Relevance

The utility of 2-Bromo-4-methoxyphenol extends beyond traditional organic and medicinal chemistry, branching into various interdisciplinary research areas. Its inherent properties and reactivity make it a subject of investigation in materials science, analytical chemistry, and environmental science.

One significant research trajectory involves its use in the synthesis of Schiff bases. jcsp.org.pk These compounds are of particular interest for their thermochromic and photochromic capabilities, which are properties relevant to the development of smart materials. jcsp.org.pk Furthermore, the compound is valuable in the production of dyes and pigments, where it contributes to enhancing color stability. chemimpex.com

In the field of materials science, derivatives of related bromophenols are used to synthesize ligands for creating metal complexes with interesting magnetic properties. mdpi.com For example, ligands derived from the related 2-bromo-4-methylphenol (B149215) have been used to prepare doubly-bridged phenoxido copper(II) complexes, which exhibit antiferromagnetic coupling. mdpi.com This line of research is crucial for the development of new magnetic materials.

The compound also finds applications in analytical chemistry, where it is employed as a reagent for the detection and quantification of other chemical substances. chemimpex.com In a different vein, its properties have led to its use in wood treatment formulations, providing protection against fungal decay. chemimpex.com Research into the synthesis of polychlorinated biphenyl (B1667301) (PCB) metabolites, which are significant in environmental studies, has also utilized related chlorinated bromo-dimethoxy-benzene structures as key precursors. nih.gov

Chemical Compound Information

| Compound Name |

| This compound |

| 4-methoxyphenol (B1676288) |

| 2-bromo-4-methylphenol |

| Copper(II) |

| Polychlorinated biphenyls |

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₇BrO₂ |

| Molecular Weight | 203.03 g/mol |

| Appearance | White to light yellow crystalline powder |

| CAS Number | 17332-11-5 |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol (B145695) and ether |

Synthetic Strategies and Transformations of this compound

The compound this compound is a valuable intermediate in organic synthesis, serving as a versatile building block for more complex molecules. guidechem.com Its structure, featuring a phenol (B47542), a methoxy (B1213986) group, and a bromine atom, allows for a variety of chemical transformations. The strategic placement of these functional groups influences the compound's reactivity and enables its use in diverse synthetic pathways. This article explores the primary methods for its synthesis and its subsequent use as a precursor in functionalization reactions.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Methoxyphenol Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a unique fingerprint based on its functional groups and skeletal structure.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring its absorption of infrared radiation at specific frequencies corresponding to the vibrations of its bonds. upi.edu The analysis of the FTIR spectrum of 2-Bromo-4-methoxyphenol reveals characteristic absorption bands that confirm its molecular structure.

The key vibrational modes identified in the spectrum include:

O-H Stretch: A broad absorption band is typically observed in the region of 3250-3650 cm⁻¹, which is characteristic of the hydroxyl (-OH) group's stretching vibration. upi.edu The broadness of this peak often indicates the presence of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands typically above 3000 cm⁻¹. The C-H stretching from the methoxy (B1213986) (-OCH₃) group is observed in the 2850-2960 cm⁻¹ region.

C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring typically result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: The spectrum shows distinct C-O stretching vibrations. The aryl ether (Ar-O-CH₃) stretch usually appears as a strong band around 1250 cm⁻¹, while the phenolic C-O stretch is found near 1200 cm⁻¹.

O-H Bend: The in-plane bending vibration of the hydroxyl group is typically found in the 1150-1250 cm⁻¹ range. ijrte.org

C-Br Stretch: The vibration associated with the carbon-bromine bond is found in the lower frequency "fingerprint region" of the spectrum, typically between 500 and 700 cm⁻¹.

Theoretical calculations using Density Functional Theory (DFT) on similar substituted phenols, such as 2-bromo-4-chloro phenol (B47542), have been used to support and assign these experimental vibrational frequencies with high accuracy. researchgate.net

Table 1: Characteristic FTIR Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Phenolic -OH | O-H Stretch (Broad) | 3250 - 3650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methoxy -CH₃ | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether | C-O Stretch | ~1250 |

| Phenol | C-O Stretch | ~1200 |

| Phenolic -OH | O-H Bend | 1150 - 1250 |

| Aryl Halide | C-Br Stretch | 500 - 700 |

Raman spectroscopy serves as a complementary technique to FTIR. It also probes molecular vibrations but is based on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. upi.edu This makes it particularly useful for identifying non-polar or symmetric bonds that may be weak or absent in an FTIR spectrum.

For this compound, Raman spectroscopy would be effective in characterizing:

Symmetric Ring Breathing Modes: The aromatic ring has symmetric vibrational modes that are often strong in the Raman spectrum but weak in the FTIR spectrum.

C-C Backbone Vibrations: The carbon skeleton of the molecule gives rise to characteristic Raman signals.

C-Br and S-S Bonds: While the C-Br bond is visible in FTIR, it is also Raman active. For derivatives containing disulfide bonds, the S-S stretch is characteristically weak in the IR but gives a distinct Raman signal. upi.edu

Studies on structurally related compounds like 2-bromo-4-chloro phenol (BCP) and 2-chloro-4-nitro phenol (CNP) have utilized FT-Raman spectra alongside FTIR to perform comprehensive vibrational assignments, aided by DFT calculations. researchgate.net This dual spectroscopic approach provides a more complete picture of the molecule's vibrational framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their electronic environments. For this compound, the spectrum reveals distinct signals for each unique proton. beilstein-journals.org

The reported ¹H NMR data in deuterochloroform (CDCl₃) shows: beilstein-journals.org

A singlet at 5.23 ppm, integrating to one proton, is assigned to the phenolic hydroxyl group (-OH). Its chemical shift can be variable and it typically does not show coupling.

A singlet at 3.75 ppm, integrating to three protons, corresponds to the methoxy group (-OCH₃) protons.

The aromatic region displays three signals corresponding to the protons on the benzene ring:

A doublet at 7.01 ppm (J = 2.88 Hz) is assigned to the proton at the C3 position.

A doublet at 6.94 ppm (J = 8.91 Hz) is assigned to the proton at the C6 position.

A doublet of doublets at 6.78 ppm (J = 2.91, 2.88 Hz) corresponds to the proton at the C5 position.

The splitting patterns (multiplicity) are crucial for assignment. For example, the C5-H is split by both the C3-H (a small meta-coupling) and the C6-H (a larger ortho-coupling), resulting in a doublet of doublets.

Table 2: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.01 | d | 2.88 | 1H | C3-H |

| 6.94 | d | 8.91 | 1H | C6-H |

| 6.78 | dd | 2.91, 2.88 | 1H | C5-H |

| 5.23 | s | - | 1H | -OH |

| 3.75 | s | - | 3H | -OCH₃ |

Data sourced from Beilstein Journals. beilstein-journals.org

¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. beilstein-journals.org

The assignments are based on established chemical shift ranges and the electronic effects of the substituents (-OH, -Br, -OCH₃). The oxygen atoms of the hydroxyl and methoxy groups cause a significant downfield shift (deshielding) for the carbons they are attached to (C1 and C4). The bromine atom also influences the chemical shift of its attached carbon (C2).

The reported ¹³C NMR data in CDCl₃ shows seven distinct signals: beilstein-journals.org

δ 153.83: Assigned to C4, attached to the electron-donating methoxy group.

δ 146.53: Assigned to C1, attached to the hydroxyl group.

δ 116.85, 116.33, 115.35: These signals correspond to the three CH carbons of the aromatic ring (C3, C5, C6).

δ 109.92: Assigned to C2, the carbon bearing the bromine atom.

δ 55.99: Assigned to the carbon of the methoxy group (-OCH₃).

Table 3: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 153.83 | C4 (C-OCH₃) |

| 146.53 | C1 (C-OH) |

| 116.85 | C-H |

| 116.33 | C-H |

| 115.35 | C-H |

| 109.92 | C2 (C-Br) |

| 55.99 | -OCH₃ |

Data sourced from Beilstein Journals. beilstein-journals.org

While 1D NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are often employed to unambiguously assign all signals and confirm the molecular structure, especially for more complex derivatives.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the signals for H5 and H6, confirming their ortho relationship. A weaker cross-peak might also be visible between H3 and H5, confirming their meta-coupling.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals at 7.01, 6.94, and 6.78 ppm to their respective carbon signals in the 115-117 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is exceptionally powerful for piecing together a molecule's skeleton. For instance, the methoxy protons (δ 3.75) would show a correlation to the C4 carbon (δ 153.83), confirming the position of the methoxy group. Similarly, the H5 proton would show correlations to C1, C3, and C4, solidifying the assignments around the ring.

These 2D methods, used in concert, provide a robust and definitive method for the complete structural elucidation of this compound and its derivatives. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions and tautomeric equilibria in this compound and its derivatives. The absorption of UV-visible light promotes electrons from a ground electronic state to a higher energy excited state. In these phenolic compounds, the primary electronic transitions observed are π→π* and n→π*.

For instance, a derivative, 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride, displays a maximum absorption (λₘₐₓ) at 280 nm, which is attributed to the π→π* transition of the aromatic ring. A less intense band is observed at 320 nm, corresponding to the n→π* transition involving the non-bonding electrons of the hydroxyl and amine groups. In another study, the UV-vis spectrum of a vanadyl porphyrin complex used for the bromination of 4-methoxyphenol (B1676288) was analyzed to monitor the reaction progress. acs.org

Schiff base derivatives of this compound are particularly interesting due to their potential for tautomerism. These compounds can exist in equilibrium between two forms: the enol-imine form (O-H···N) and the keto-amine form (O···H-N). jcsp.org.pkasianpubs.org This phenomenon is caused by proton transfer within the molecule. jcsp.org.pk The position of this equilibrium can be influenced by solvent polarity. Studies on analogous ortho-hydroxy Schiff bases show that the enol-imine form is often favored in weakly polar solvents, while the equilibrium can shift in different solvent systems. asianpubs.org For example, in some Schiff bases, the keto-enol equilibrium is observable in basic solutions of both polar and non-polar solvents like ethanol (B145695) and chloroform, but not in acidic solutions of ethanol. asianpubs.org Theoretical calculations on related Schiff bases indicate that the enol form can be significantly more stable than the keto form. acs.org

The electronic absorption spectra of these derivatives can be predicted and corroborated using Time-Dependent Density Functional Theory (TD-DFT) calculations, which show good agreement with experimental results. acs.orgtandfonline.com For example, a calculated electronic transition for a related pyridine (B92270) derivative was found at 269 nm (assigned to an n → π* transition), which corresponded well with the experimental observation at 288 nm. researchgate.net

UV-Vis Absorption Data for this compound Derivatives

| Compound | λₘₐₓ (nm) | Transition | Reference |

|---|---|---|---|

| 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride | 280 | π→π | |

| 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride | 320 | n→π | |

| (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | Exhibits tautomerism; absorption is solvent-dependent. | jcsp.org.pk |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. The NIST Mass Spectrometry Data Center provides reference spectra for this compound (C7H7BrO2), which has a molecular weight of approximately 203.03 g/mol . nih.gov The mass spectrum shows characteristic peaks, with the most intense (top peak) at an m/z of 187, and other significant peaks at m/z 204 and 202, corresponding to the molecular ion cluster due to the bromine isotopes (⁷⁹Br and ⁸¹Br). nih.gov

Electron ionization (EI) mass spectra of derivatives often reveal fragmentation patterns that are diagnostic for specific structural features. For compounds containing a vicinal 2-methoxyphenol moiety, characteristic fragmentation can occur. researchgate.net For instance, pyrazoline derivatives of this compound have been characterized using electrospray ionization (ESI) mass spectrometry, where the protonated molecular ion [M+H]⁺ is readily observed. mdpi.com

2-Bromo-4-[5-(2-hydroxyphenyl)-3,4-dihydro-2H-pyrazol-3-yl]-6-methoxy-phenol (b3) showed an [M+H]⁺ peak at m/z 363. mdpi.com

2-Bromo-6-methoxy-4-[5-(4-nitrophenyl)-3,4-dihydro-2H-pyrazol-3-yl]-phenol (b4) displayed an [M+H]⁺ peak at m/z 392. mdpi.com

The fragmentation of aromatic compounds is influenced by the functional groups present. For aromatic halides, the isotopic peaks of chlorine or bromine are typically recognizable. libretexts.org The fragmentation of ethers often involves cleavage alpha to the oxygen atom. libretexts.org In the case of silyl (B83357) derivatives of related phenolic compounds, fragmentation can proceed via the consecutive loss of two radicals, which is a notable exception to the "even-electron rule". researchgate.net High-resolution mass spectrometry can be employed to confirm molecular ion formulas and fragmentation pathways, which is particularly useful for resolving structural ambiguities.

Mass Spectrometry Data for this compound and Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Observed Ion (m/z) | Ionization Method | Reference |

|---|---|---|---|---|---|

| This compound | C₇H₇BrO₂ | 203.03 | 202/204 [M]⁺, 187 | EI | nih.gov |

| 2-Bromo-4-[5-(2-hydroxyphenyl)-3,4-dihydro-2H-pyrazol-3-yl]-6-methoxy-phenol | C₁₆H₁₅BrN₂O₃ | 363.21 | 363 [M+H]⁺ | ESI | mdpi.com |

| 2-Bromo-6-methoxy-4-[5-(4-nitrophenyl)-3,4-dihydro-2H-pyrazol-3-yl]-phenol | C₁₆H₁₄BrN₃O₄ | 392.20 | 392 [M+H]⁺ | ESI | mdpi.com |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on molecular geometry and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and dihedral angles. For derivatives of this compound, this technique has been used to elucidate key structural features.

In a study of (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, X-ray analysis revealed an orthorhombic crystal system with the space group Pbca. jcsp.org.pk The C-Br bond length was determined to be 1.9025(18) Å, which is consistent with typical aryl bromides. jcsp.org.pk The C-O bond of the methoxy group was found to be 1.374(2) Å. jcsp.org.pk The two phenyl rings in this Schiff base derivative are not coplanar, exhibiting a dihedral angle of 42.28(0.06)°. jcsp.org.pk

Another derivative, 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol, crystallizes in an orthorhombic system. nih.gov Its oxazolidine (B1195125) ring adopts an envelope conformation, and the mean plane of this ring forms a dihedral angle of 82.96(13)° with the benzene ring. nih.gov

These studies highlight how single crystal X-ray diffraction provides unambiguous data to confirm substituent positions and reveal the conformational details of the molecules in the solid state.

Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Bond Length (Å) | Key Dihedral Angle (°) | Reference |

|---|---|---|---|---|---|

| (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | Orthorhombic | Pbca | C-Br: 1.9025(18) | 42.28 (between phenyl rings) | jcsp.org.pk |

| 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol | Orthorhombic | Pca2₁ | O-H: 0.8499(10) | 82.96 (oxazolidine plane to benzene ring) | nih.gov |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | Monoclinic | P2₁/c | Molecule is approximately planar. | researchgate.net |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These forces, including hydrogen bonds and π-π stacking, are crucial in stabilizing the crystal lattice.

Hydrogen Bonding: In the crystal structures of this compound derivatives, hydrogen bonding is a predominant interaction. Schiff base derivatives often feature strong intramolecular O-H···N hydrogen bonds, which stabilize the molecular conformation. jcsp.org.pkresearchgate.net In addition to intramolecular bonds, intermolecular hydrogen bonds play a significant role in crystal packing. For example, the crystal structure of (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol is stabilized by intermolecular C-H···O hydrogen bonds. jcsp.org.pkjcsp.org.pk In another case, adjacent molecules of 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol are linked into a chain by O-H···O and C-H···O hydrogen bonds. nih.gov

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Methoxyphenol Systems

Density Functional Theory (DFT) Calculations for Molecular Propertiesscholarsresearchlibrary.comresearchgate.netresearchgate.netdergipark.org.trresearchgate.netacs.org

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 2-Bromo-4-methoxyphenol. scholarsresearchlibrary.com This quantum mechanical method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. imist.ma Methods such as the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to predict a wide array of molecular characteristics. scholarsresearchlibrary.comresearchgate.netacs.orgjcsp.org.pk These calculations are fundamental to understanding the molecule's geometry, stability, and the nature of its chemical interactions. imist.maucc.edu.gh

Geometry Optimization and Conformational Analysisresearchgate.netiucr.org

Geometry optimization is a critical first step in the computational analysis of this compound. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. iucr.org For substituted phenols, DFT calculations accurately predict bond lengths, bond angles, and dihedral angles. imist.ma

In molecules derived from this compound, such as certain Schiff bases, the optimized geometry often reveals a non-planar structure, with the dihedral angle between the phenolic ring and other parts of the molecule being a key parameter. iucr.orgresearchgate.net For instance, in a Schiff base derivative, the dihedral angle between the two aromatic rings was found to be 23.76(3)°. researchgate.net Conformational analysis, often performed by systematically rotating specific torsion angles, helps identify the most stable conformer. iucr.orgznaturforsch.com These studies indicate that the non-planar conformation is typically the most stable, a factor primarily governed by non-bonded interactions. iucr.orgznaturforsch.com The agreement between theoretically calculated geometric parameters and those determined experimentally via X-ray crystallography is generally excellent, validating the computational approach. imist.majcsp.org.pk

Tautomeric Equilibria and Intramolecular Proton Transfer Dynamicsdergipark.org.tracs.orgjcsp.org.pkiucr.orgresearchgate.netscispace.comnih.govmjcce.org.mk

While this compound itself does not exhibit tautomerism, its derivatives, particularly o-hydroxy Schiff bases, are known for the dynamic equilibrium between their phenol-imine (enol) and keto-amine forms. dergipark.org.trscispace.comnih.gov This phenomenon is driven by an intramolecular proton transfer from the phenolic oxygen to the imine nitrogen. researchgate.netscispace.com

Computational studies, particularly through Potential Energy Surface (PES) scans, are crucial for investigating this process. researchgate.netmjcce.org.mk By calculating the energy profile as the O-H bond is stretched, two minima corresponding to the stable tautomeric forms can be identified. researchgate.net DFT calculations consistently show that for Schiff bases derived from substituted phenols, the phenol-imine form is generally more stable than the keto-amine form. acs.orgresearchgate.net The energy difference between these two forms dictates the position of the tautomeric equilibrium. For example, in one study on a related Schiff base, the phenol-imine form was found to be more stable by 2.51 kcal/mol. researchgate.net This stability is confirmed by comparing calculated bond lengths (such as C-O and C=N) with experimental data. nih.gov The intramolecular O-H···N hydrogen bond formed in the phenol-imine tautomer is a key stabilizing feature. dergipark.org.trnih.gov

| Tautomeric Form | Relative Stability (kcal/mol) | Key Intramolecular Bond |

|---|---|---|

| Phenol-Imine (Enol) | 0 (Global Minimum) | O-H···N |

| Keto-Amine | +2.51 | N-H···O |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)researchgate.netresearchgate.netdergipark.org.trresearchgate.netjcsp.org.pk

Frontier Molecular Orbital (FMO) theory is pivotal for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) correlates with the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. jcsp.org.pk

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. researchgate.netjcsp.org.pk A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to charge transfer. jcsp.org.pkedu.krd In a computational study of a Schiff base containing the 2-bromo-3-methylphenyl and 4-methoxyphenol (B1676288) moieties, the HOMO-LUMO energy gap was calculated to be 3.9678 eV, indicating considerable stability. researchgate.net The distribution of these orbitals is also informative; for such compounds, the HOMO is typically localized over the brominated phenyl ring, while the LUMO is spread across the imine group and the methoxyphenol ring. jcsp.org.pk

| Parameter | Energy (eV) | Associated Property |

|---|---|---|

| E_HOMO | -5.8911 | Electron Donating Ability |

| E_LUMO | -1.9233 | Electron Accepting Ability |

| Energy Gap (ΔE) | 3.9678 | Chemical Stability/Reactivity |

Data derived from a study on (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol. researchgate.netjcsp.org.pk

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sitesresearchgate.netresearchgate.netdergipark.org.trjcsp.org.pkiucr.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dergipark.org.trjcsp.org.pk The MEP surface is color-coded to represent different potential values.

Red/Yellow/Orange Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack. In this compound derivatives, these areas are typically found around the phenolic and methoxy (B1213986) oxygen atoms. jcsp.org.pk

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These sites are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is a prominent positive site. jcsp.org.pk

Green Regions: Represent neutral or zero potential.

The MEP map provides a clear, visual guide to the molecule's reactive behavior and hydrogen bonding interactions. jcsp.org.pk

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Charge Transferresearchgate.netresearchgate.netdergipark.org.trjcsp.org.pk

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure by studying charge transfer and conjugative interactions within the molecule. dergipark.org.trjcsp.org.pk This method quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. jcsp.org.pk

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) O1 | π* (C2-C3) | 23.45 |

| LP (1) O2 | π* (C13-C14) | 27.66 |

| π (C4-C5) | π* (C2-C3) | 20.81 |

| π (C11-C12) | π* (C9-C10) | 22.50 |

Data derived from a study on (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol. jcsp.org.pk

Global Chemical Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index)scholarsresearchlibrary.comresearchgate.netresearchgate.netdergipark.org.trimist.manih.gov

Global chemical reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. scholarsresearchlibrary.comnih.gov These descriptors include:

Electronegativity (χ): Measures the molecule's ability to attract electrons. dergipark.org.trimist.ma

Chemical Hardness (η): Represents the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard." edu.krd

Global Softness (S): The reciprocal of hardness; "soft" molecules are more reactive. dergipark.org.tredu.krd

Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons, indicating its capacity to act as an electrophile. dergipark.org.trimist.ma

These parameters are calculated using the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO). dergipark.org.tr Fukui functions can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. dergipark.org.trnih.gov

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 5.8911 |

| Electron Affinity (A) | 1.9233 |

| Electronegativity (χ) | 3.9072 |

| Chemical Hardness (η) | 1.9839 |

| Global Softness (S) | 0.5040 |

| Electrophilicity Index (ω) | 3.8407 |

Data derived from a study on (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol. jcsp.org.pk

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (T), are widely employed to predict the spectroscopic properties of phenolic compounds. These theoretical calculations allow for the simulation of vibrational (FTIR), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm molecular structures and understand electronic transitions.

Detailed research findings from studies on Schiff base derivatives of this compound consistently demonstrate a strong correlation between theoretical predictions and experimental results. researchgate.netresearchgate.netjcsp.org.pk Methodologies such as DFT using the B3LYP functional with basis sets like 6-311++G(d,p) have been successful in optimizing molecular geometries and calculating spectroscopic parameters. researchgate.netjcsp.org.pk For instance, the calculated vibrational frequencies and UV-Vis absorption wavelengths for these related systems show good agreement with experimental data, confirming the accuracy of the computational models. researchgate.net The enol-imine tautomeric form is often predicted to be the more stable form in these compounds, a finding supported by X-ray diffraction data. jcsp.org.pkdergipark.org.tr This agreement between theory and experiment validates the use of computational methods for accurately predicting the structural and spectroscopic characteristics of this compound and its analogues. tandfonline.comacs.org

Table 1: Computational Methods Used for Spectroscopic Parameter Prediction of this compound Derivatives

| Compound Type | Computational Method | Basis Set | Findings |

|---|---|---|---|

| Schiff Base Derivative | Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Optimized structure and calculated parameters agree well with experimental XRD and FTIR data. jcsp.org.pk |

| Schiff Base Derivative | Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Geometric and molecular properties compared for enol-imine and keto-amine forms, with the enol form being favored. dergipark.org.tr |

| Schiff Base Derivative | Time-Dependent DFT (TD-DFT) | M06-2X/6-311+G(d,p) | Calculated UV-Vis absorption wavelength showed good concurrence with experimental findings. researchgate.net |

Non-Linear Optical (NLO) Properties Theoretical Prediction

Theoretical predictions of Non-Linear Optical (NLO) properties are essential for identifying materials with potential applications in photonics, optical computing, and data storage. Computational chemistry is used to calculate key NLO parameters such as the molecular dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These calculations help in understanding the structure-property relationships that govern the NLO response of a molecule.

For derivatives of this compound, such as various Schiff bases, DFT calculations have been instrumental in evaluating their NLO potential. researchgate.netresearchgate.netdergipark.org.tr Studies consistently predict that these molecules possess significant NLO properties. The calculated first hyperpolarizability (β) values for these compounds are often reported to be many times greater than that of urea, a standard reference material for NLO studies. dergipark.org.tracs.org This enhanced NLO response is typically attributed to the extended π-electron delocalization and intramolecular charge transfer within the molecules. dergipark.org.trnih.gov Theoretical investigations suggest that the presence of electron-donating (like -OH, -OCH3) and electron-withdrawing groups, along with an extended conjugation path, can significantly enhance the hyperpolarizability, making these systems promising candidates for the development of new NLO materials. dergipark.org.trconsensus.app

Table 2: Predicted First Hyperpolarizability (β) of this compound Derivatives

| Compound | Method/Basis Set | First Hyperpolarizability (β) | Comparison |

|---|---|---|---|

| (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol | DFT/B3LYP/6-31G(d,p) | 1.22 x 10⁻²⁹ cm⁵/esu | ~32.8 times greater than urea. dergipark.org.tr |

| (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol | Not Specified | Not Specified | 14 times higher hyperpolarizability than urea. consensus.app |

| (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol | DFT/B3LYP/6-311++G(d,p) | Much greater than urea. acs.org | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tiikmpublishing.com By identifying key physicochemical descriptors, QSAR models can predict the activity of new, untested compounds, thereby accelerating the drug discovery process and toxicological screening. researchgate.netajrconline.org

For phenolic compounds, QSAR studies have revealed that their biological activities are often governed by a combination of hydrophobicity, electronic effects, and steric factors. jst.go.jp

Hydrophobicity: Often represented by the partition coefficient (log P), this parameter is crucial as it influences the compound's ability to cross cell membranes. jst.go.jp

Electronic Descriptors: Parameters such as Hammett sigma constants (σ), pKa, and energies of frontier molecular orbitals (HOMO and LUMO) are used to quantify the electronic nature of the substituents on the phenol (B47542) ring. These descriptors can reflect the reactivity and interaction capabilities of the molecule. tiikmpublishing.comjst.go.jp

Steric Parameters: Descriptors like molar refractivity or Balaban index account for the size and shape of the molecule, which can influence its fit into a receptor's active site. tiikmpublishing.com

Genetic algorithms and multiple linear regression are commonly used to develop robust QSAR models. researchgate.net For substituted phenols, QSAR models have successfully predicted toxicities against various organisms by correlating activity with descriptors like hydrophobicity and acid dissociation constants. jst.go.jp These models provide a mechanistic understanding of how structural modifications, such as those in this compound, can impact biological outcomes. acs.orgwur.nl

In Silico Molecular Docking and Receptor Interaction Prediction

In silico molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This technique is invaluable for understanding the molecular basis of a compound's biological activity and for designing new therapeutic agents. researchgate.net

Molecular docking simulations calculate a scoring function, often expressed as binding affinity (e.g., in kcal/mol), to estimate the strength of the interaction between a ligand and a biological target. rsc.orgmdpi.com A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Studies on derivatives of this compound have utilized molecular docking to predict their binding affinities with various biological targets. For example, Schiff base derivatives have been docked into the active sites of enzymes like human carbonic anhydrase (hCA) and bacterial proteins. figshare.comresearchgate.net The calculated binding affinities help to rank potential inhibitors and correlate computational predictions with experimental inhibitory activity (e.g., IC50 values). rsc.org The key structural features of these ligands, including the 2-methoxyphenol group, have been shown to play a vital role in achieving strong binding affinity. researchgate.net

Table 3: Calculated Binding Affinities of this compound Derivatives with Protein Targets

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Finding |

|---|---|---|---|

| Bis-Schiff base derivative (2j) | Butyrylcholinesterase (BuChE) | -8.060 | The 2-methoxyphenol group may enhance hydrogen bonding, improving interaction. rsc.org |

| Bis-Schiff base derivative (2j) | Acetylcholinesterase (AChE) | -6.585 | The 2-methoxyphenol group forms H-bonds with Asp164 and Glu34. rsc.org |

| 1H-1,2,3-triazole-4-carbohydrazide derivative | Target 2WYA | -10.10 | Indicates a strong and favorable binding interaction. mdpi.com |

Beyond calculating a binding score, molecular docking provides a detailed profile of the interactions between the ligand and the amino acid residues in the protein's active site. These interactions are crucial for the stability of the ligand-protein complex and include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. The hydroxyl and methoxy groups of the this compound moiety are often involved in forming key hydrogen bonds with polar residues. rsc.org

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic residues in the binding pocket.

π-π Stacking: Aromatic rings in the ligand can stack with aromatic residues like tyrosine (Tyr), phenylalanine (Phe), or tryptophan (Trp). rsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites in the protein.

Computational studies on this compound derivatives have successfully mapped these interactions. For instance, the 2-methoxyphenol group has been identified as forming critical hydrogen bonds with residues such as Asp164 and Glu34 in the active site of acetylcholinesterase. rsc.org Similarly, docking studies of related compounds against E. coli proteins have shown strong binding affinities supported by a network of hydrogen bonds and hydrophobic interactions. researchgate.net This detailed interaction profiling is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-5-methoxy benzaldehyde |

| 2-bromo-3-methylaniline |

| (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol |

| (E)-4,6-dibromo-2-[(2-bromo-4-methylphenylimino)methyl]-3-methoxyphenol |

| (E)-2-[(2-chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol |

| 2-[2′-(5-nitrothiazolyl)azo]-4-methoxyphenol |

| Urea |

| 4,4'-((1,2-phenylenebis(azaneylylidene))bis(methaneylylidene))bis(2-methoxyphenol) |

| Tyrosine |

| Phenylalanine |

| Tryptophan |

| Aspartic Acid (Asp) |

Biological Activities and Mechanistic Investigations of 2 Bromo 4 Methoxyphenol and Analogues in Bioactive Research

Antimicrobial Activity Studies

Bromophenols, a class of compounds to which 2-Bromo-4-methoxyphenol belongs, are known for their significant antimicrobial properties. mdpi.com Research into these compounds has revealed their potential to combat a range of pathogenic and spoilage microorganisms, including both bacteria and fungi.

Antibacterial Efficacy and Inhibition Mechanisms

Studies on compounds structurally related to this compound have demonstrated notable antibacterial action. For instance, the synthetic bromophenols 3,3'-dibromo-6,6'-dihydroxydiphenylmethane and 3,3',5,5'-tetrabromo-6,6'-dihydroxydiphenylmethane have shown potent effects against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, and Salmonella typhimurium. nih.gov The antibacterial activity of bromophenols is often attributed to their ability to disrupt bacterial cell membranes and walls. researchgate.net This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Some bromophenoxyphenols have been observed to interfere with membrane-linked resistance mechanisms, destabilizing the membrane potential without causing complete rupture, which impairs essential processes like nutrient transport and ion exchange. researchgate.net

Research on a chalcone (B49325) derivative, 4-bromo-3′,4′-dimethoxychalcone, revealed its activity against Gram-negative bacteria, particularly Escherichia coli and Salmonella typhimurium. ceon.rs This suggests that the presence of bromo and methoxy (B1213986) functional groups, key features of this compound, can contribute to antibacterial efficacy. Furthermore, some bromophenol derivatives have been shown to inhibit biofilm formation in bacteria such as S. aureus and methicillin-resistant S. aureus (MRSA), indicating a potential strategy to overcome antibiotic resistance. acs.org

Antifungal Properties and Cellular Disruption

The antifungal potential of bromophenols has also been a subject of investigation. The natural bromophenol 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenylmethane has been identified as a highly active agent against various fungi, including Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes. nih.gov The proposed mechanism of antifungal action for some bromophenols involves the disruption of the fungal cell wall and membrane integrity, as well as interference with mitochondrial function. researchgate.net

The inhibition of isocitrate lyase (ICL) has been identified as a potential antifungal mechanism for some bromophenols. nih.gov This enzyme is crucial for the glyoxylate (B1226380) cycle, which is essential for fungal pathogenesis, particularly during plant infection. The diphenylmethane (B89790) skeleton and the bromine moiety of these compounds appear to be critical for ICL inhibition, with the inhibitory activity increasing with the number of bromine atoms. nih.gov

Antioxidant Potential and Reactive Oxygen Species Modulation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. nih.gov Methoxyphenols and bromophenols have been investigated for their capacity to counteract oxidative stress through various mechanisms.

In Vitro Antioxidant Assays

The antioxidant activity of phenolic compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gove3s-conferences.org Studies on various bromophenols isolated from marine algae have demonstrated significant DPPH radical scavenging activities, with some compounds being more potent than the synthetic antioxidant butylated hydroxytoluene (BHT). nih.gov The antioxidant capacity of these compounds is often linked to the presence of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to stabilize free radicals.

Natural methoxyphenol compounds, such as eugenol (B1671780) and vanillin, have also shown considerable antioxidant activity in various assays. nih.gov For instance, eugenol was found to be a highly active molecule in DPPH, ABTS, and TBARS (thiobarbituric acid reactive substances) assays, which measure free radical scavenging and inhibition of lipid peroxidation. nih.gov

Cellular Mechanisms of Oxidative Stress Mitigation

Beyond direct radical scavenging, bromophenol derivatives have been shown to mitigate oxidative stress within cellular systems. Certain methylated and acetylated bromophenol derivatives have been found to alleviate hydrogen peroxide-induced oxidative damage and reduce ROS generation in human keratinocytes (HaCaT cells). mdpi.com These compounds were also observed to increase the expression of thioredoxin reductase 1 (TrxR1) and heme oxygenase-1 (HO-1), key enzymes involved in the cellular antioxidant defense system. mdpi.com

The activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a crucial mechanism for cellular protection against oxidative stress. nih.gov Some natural bromophenol compounds have been found to modulate the activation of this pathway, suggesting their potential to enhance endogenous antioxidant defenses. nih.gov By upregulating antioxidant enzymes, these compounds can help to restore cellular redox homeostasis and protect cells from oxidative damage.

Anticancer and Cytotoxic Activity Research

The search for novel anticancer agents has led to the investigation of a wide array of natural and synthetic compounds, including bromophenols and their analogues. These compounds have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

A study on a chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, which contains both bromo and methoxy groups, reported moderate cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value of 42.19 µg/mL. researchgate.net This indicates that the structural motifs present in this compound can be incorporated into larger molecules with anticancer potential.

Derivatives of bromophenols have shown promising cytotoxic activity against various human cancer cell lines. For example, some bromophenols isolated from the red alga Polysiphonia lanosa exhibited significant cytotoxicity against DLD-1 and HCT-116 colon cancer cell lines, with IC50 values ranging from 1.32 to 14.6 μM. nih.gov Synthetic derivatives have also been developed that show potent inhibition of cancer cell proliferation. nih.gov

The mechanisms underlying the anticancer activity of bromophenols are multifaceted. Some bromophenol hybrids have been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in A549 lung cancer cells. nih.gov These effects were associated with DNA fragmentation, morphological changes characteristic of apoptosis, and the generation of reactive oxygen species. nih.gov Another novel bromophenol derivative was found to induce G0/G1 cell cycle arrest by targeting cyclin D1 and cyclin-dependent kinase 4 (CDK4) in A549 cells. mdpi.com This compound also induced apoptosis through the activation of caspases, an increase in the Bax/Bcl-2 ratio, and the release of cytochrome c from mitochondria, all of which are hallmarks of the intrinsic apoptotic pathway. mdpi.com Furthermore, this derivative was found to deactivate the PI3K/Akt pathway and activate the MAPK signaling pathway, both of which are critical in regulating cell survival and apoptosis. mdpi.com

Below is a table summarizing the cytotoxic activity of selected bromophenol analogues against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 µg/mL | researchgate.net |

| Bromophenol from Polysiphonia lanosa | DLD-1 (Colon) | 1.32 - 14.6 µM | nih.gov |

| Bromophenol from Polysiphonia lanosa | HCT-116 (Colon) | 1.32 - 14.6 µM | nih.gov |

| Synthetic Bromophenol Hybrid (17a) | A549 (Lung) | Not specified | nih.gov |

| Novel Bromophenol Derivative (BOS-102) | A549 (Lung) | Not specified | mdpi.com |

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines (e.g., A431, Hep-G2, MCF-7, PC-3)

The cytotoxic potential of brominated methoxyphenol analogues has been investigated across a variety of human cancer cell lines. Research has demonstrated that the inclusion of bromo and methoxy functional groups on different chemical scaffolds can lead to significant anti-proliferative activity.

One study synthesized a series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo and methoxy substitutions and evaluated their effects on several human tumor cell lines. nih.gov Many of these compounds, particularly those with 4-bromo substitutions, exhibited potent cytotoxicity, especially against the MCF-7 human breast adenocarcinoma cell line. nih.govnih.gov For example, certain 4-brominated 2,5-dimethoxyaniline (B66101) derivatives showed sub-micromolar cytotoxicity against HeLa and HT-29 cell lines and were notably effective against MCF-7 cells. nih.gov

Another analogue, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, was synthesized and tested for its anticancer activity against the MCF-7 breast cancer cell line using an MTT assay. researchgate.net The compound demonstrated moderate activity in inhibiting the growth of these cancer cells. researchgate.net Similarly, brominated analogs of coelenteramine, which share structural motifs, were evaluated for their in vitro cytotoxicity toward both prostate (PC-3) and breast (MCF-7) cancer cell lines. nih.gov

The table below summarizes the reported cytotoxic activities of various analogues.

| Compound Class | Cell Line | IC50 Value | Reference |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides | MCF-7 | Sub-micromolar range for 21 compounds | nih.gov |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | researchgate.net |

| Phosphomolybdate hybrid solid | HepG2 | 33.79 µM | researchgate.net |

| Phosphomolybdate hybrid solid | MCF-7 | 32.11 µM | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

Compounds containing bromo- and methoxy-phenyl structures have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle. nih.govnih.gov

A study on a stilbenoid analogue, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), revealed its potent ability to inhibit cancer cell growth. nih.gov Investigations into its mechanism of action in human lung cancer cells (A549) showed that BCS induced an arrest at the G2/M phase of the cell cycle. nih.gov Following this cell cycle arrest, there was a time-dependent increase in the sub-G1 phase DNA content, which is a hallmark of apoptosis. nih.gov The induction of apoptosis was further confirmed by morphological observations, such as cell rounding and DNA fragmentation. nih.gov

Similarly, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides containing a 4-bromo-2,5-dimethoxyphenyl group were found to be potent inhibitors of cell proliferation. nih.gov One of the lead compounds from this series severely disrupted the microtubule network in cancer cells, leading to an arrest of the cells in the G2/M phase of the cell cycle. nih.govnih.gov This disruption of the mitotic machinery ultimately triggered apoptotic cell death. nih.govnih.gov The administration of various antitumor drugs is known to trigger the apoptotic death of target cells, and this process can be potentiated by modulating the cell cycle. nih.gov

Mechanistically, the pro-apoptotic effects of these compounds are linked to the modulation of key regulatory proteins. In the case of BCS, treatment led to elevated expression levels of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov Furthermore, it caused the release of cytochrome c into the cytosol and the down-regulation of the checkpoint protein cyclin B1, which correlates with G2/M arrest. nih.gov Another related compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), was also found to induce apoptosis in HeLa cervical cancer cells, primarily through the extrinsic apoptotic signaling pathway by enhancing the expression of death receptors like DR5 and FAS. koreascience.krjmb.or.kr

Tumor Growth Inhibition Pathways

The anticancer activity of this compound analogues is underpinned by their ability to modulate specific molecular pathways that control cell growth and survival. A primary mechanism identified for several of these compounds is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are critical for cell division (mitosis). By binding to tubulin, these compounds prevent the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov Docking studies suggest that some of these sulphonamide-based compounds bind to the colchicine (B1669291) site on tubulin. nih.gov

Another significant pathway targeted by these compounds involves the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), was found to suppress colon tumor growth by inhibiting the NF-κB signaling pathway. nih.gov This inhibition was achieved by specifically targeting IκB kinase β (IKKβ), a key enzyme that activates NF-κB. nih.gov The inhibition of IKKβ prevents the activation of NF-κB, which in turn suppresses the expression of genes involved in cell proliferation and survival, thereby inhibiting tumor growth. nih.gov The vascular endothelial growth factor (VEGF) pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors), has also been identified as a target. The compound 4-Acetylantroquinonol B was shown to suppress prostate cancer growth and angiogenesis by inhibiting the VEGF/PI3K/ERK/mTOR-dependent signaling pathway. mdpi.com

Antidiabetic Research

Glucose Metabolism and Lipid Accumulation Modulation

Analogues of this compound have demonstrated potential in modulating key aspects of metabolism relevant to diabetes. Research on synthetic halogen-containing chalcone derivatives, such as 2-bromo-4′-methoxychalcone, has shown that these compounds can promote glucose consumption in cells. nih.gov This effect was observed in both 3T3-L1 adipocytes (fat cells) and C2C12 skeletal myotubes (muscle cells), which are two of the most important cell types for glucose uptake from the blood. nih.gov

In addition to enhancing glucose uptake, these compounds were also found to inhibit cellular lipid accumulation. nih.gov The accumulation of lipids in non-adipose tissues is a key feature of insulin (B600854) resistance and type 2 diabetes. By preventing this buildup, these molecules may help improve metabolic health. In studies with high-fat-diet-induced obese mice, treatment with 2-bromo-4′-methoxychalcone significantly prevented body weight gain, improved glucose tolerance, and reduced hyperinsulinemia and insulin resistance. nih.gov These findings suggest that the compound helps to delay the progression of hyperglycemia. nih.gov

AMP-Activated Protein Kinase (AMPK) Activation

A central mechanism underlying the metabolic benefits of these compounds is the activation of 5'-adenosine-monophosphate-activated protein kinase (AMPK). nih.gov AMPK is a critical cellular energy sensor that, when activated, switches on catabolic pathways (like glucose uptake and fat oxidation) to generate ATP and switches off anabolic pathways (like protein and fat synthesis) to conserve energy. examine.comyoutube.com

The synthetic chalcone derivative 2-bromo-4′-methoxychalcone has been identified as an AMPK activator. nih.gov Its ability to promote glucose consumption and inhibit lipid accumulation in both adipocytes and myotubes is directly linked to the activation of AMPK and the subsequent phosphorylation of its downstream target, acetyl-CoA carboxylase 1 (ACC). nih.gov The activation of AMPK is a well-established therapeutic target for metabolic diseases, as it coordinates metabolic pathways to balance nutrient supply with energy demand. nih.gov By functioning as AMPK activators, these brominated chalcones may serve as lead compounds for new classes of medicines targeting obesity and diabetes. nih.gov

Enzyme Inhibition in Diabetic Pathways (e.g., α-Glucosidase, Protein Tyrosine Phosphatase 1B (PTP1B))

In addition to activating key metabolic regulators, bromophenol compounds also directly inhibit enzymes involved in diabetic pathways.

α-Glucosidase Inhibition: α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into simple sugars like glucose, which are then absorbed into the bloodstream. nih.gov Inhibiting this enzyme can delay carbohydrate digestion and lower post-meal blood glucose spikes. nih.gov Marine natural bromophenols have been identified as a promising group of α-glucosidase inhibitors. nih.govresearchgate.net One of the most potent inhibitors in this class is bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), which competitively inhibits α-glucosidase with a very low IC50 value of 0.098 μM. nih.gov The inhibitory activity of bromophenols is closely related to the presence and position of the bromine atoms and phenolic hydroxyl groups in the molecule. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of insulin signaling. mdpi.com By dephosphorylating the insulin receptor, it dampens the insulin signal, contributing to insulin resistance. nih.gov Therefore, inhibiting PTP1B is a major therapeutic strategy for treating type 2 diabetes. nih.govresearchgate.net A series of bromophenol derivatives were synthesized and evaluated as PTP1B inhibitors. nih.gov Many of the synthesized compounds displayed good PTP1B inhibition, with one highly brominated compound exhibiting an IC50 value of 0.68 μmol/L, which was significantly more potent than the initial lead compound isolated from red algae. nih.gov This compound also demonstrated high selectivity for PTP1B over other related phosphatases. nih.gov

The table below summarizes the enzyme inhibitory activities of various bromophenol analogues.

| Enzyme | Compound Class/Name | IC50 Value | Reference |

| α-Glucosidase | bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | 0.098 µM | nih.gov |

| PTP1B | Bromophenol derivative (compound 4g) | 0.68 µmol/L | nih.gov |

| PTP1B | Bromophenol derivative (compound 4e) | 2.42 µmol/L | nih.gov |

Enzyme Inhibition Studies

The therapeutic potential of this compound and its analogues has been explored through various enzyme inhibition studies. These investigations have revealed significant inhibitory effects against several key enzymes implicated in a range of physiological and pathological processes.

Phenolic compounds, including bromophenol derivatives, have been identified as a class of carbonic anhydrase inhibitors (CAIs). nih.govmdpi.com These enzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com

Research has demonstrated that a series of bisphenol and bromophenol derivatives exhibit inhibitory activity against human carbonic anhydrase (hCA) isozymes I, II, and VI. nih.gov Specifically, for hCA II, the inhibition constants (Kᵢ) for these compounds were found to be in the micromolar range. nih.gov Tumor-associated carbonic anhydrases, particularly CA-IX, are considered valuable targets for anticancer therapies. nih.govfrontiersin.org CA-IX is overexpressed in various tumors and contributes to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. nih.govnih.gov The inhibition of CA-IX can disrupt the pH regulation in cancer cells, leading to apoptosis. nih.gov While direct inhibition data for this compound on CA-IX is not extensively detailed in the provided results, the general inhibitory potential of bromophenols against CA isoforms suggests a basis for further investigation into its specific effects on CA-IX. nih.gov

Table 1: Inhibitory Activity of Bromophenol Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA VI (Kᵢ, µM) |

|---|---|---|---|

| Bromophenol Derivatives | 10.025–892.109 | 1.437–59.107 | 11.143–919.182 |

Data sourced from a study on a series of bisphenol and bromophenol derivatives. The specific values for this compound are not isolated in this data. nih.gov

Myeloperoxidase (MPO) is a heme enzyme found in neutrophils that produces hypochlorous acid, a potent oxidant involved in inflammatory processes and tissue damage. bohrium.comnih.gov Inhibition of MPO is a therapeutic strategy for mitigating oxidative stress in inflammatory conditions. nih.gov

Studies have shown that methoxyphenol derivatives can act as reversible inhibitors of MPO. nih.gov The inhibitory potential of these compounds is influenced by their chemical structure. For instance, modifications to the functional groups of ferulic acid analogues, which contain a methoxyphenol scaffold, significantly impact their MPO inhibitory efficacy. nih.gov The substitution pattern on the aromatic ring of phenols and anilines plays a critical role in their MPO inhibitory capacity, with an optimal reduction potential determining the most potent inhibitors. bohrium.com For example, 4-bromoaniline (B143363) was identified as a particularly potent MPO inhibitor. bohrium.com These findings suggest that the methoxyphenol moiety, as present in this compound, is a key pharmacophore for MPO inhibition. nih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov Inhibition of AChE is a primary therapeutic approach for managing symptoms of Alzheimer's disease. nih.gov

Investigations into novel bromophenol derivatives have demonstrated their potential as AChE inhibitors. nih.gov Synthetic analogues have shown considerable inhibitory effects on AChE, suggesting that the bromophenol scaffold is a promising starting point for the development of new anticholinesterase agents. nih.gov The position of the bromine substituent on the aromatic ring can significantly influence the inhibitory activity. mdpi.com

Modulation of Neurological and Neuropsychiatric Pathways (e.g., Dopaminergic, Serotonin, Norepinephrine)

The catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862), are crucial modulators of synaptic function and are implicated in various neuropsychiatric disorders. drexel.edu Dopamine, in particular, plays a role in modulating long-term potentiation (LTP)-like neuroplasticity, a fundamental process for learning and memory. nih.gov This modulation is partly mediated through its interaction with glutamatergic N-methyl-D-aspartate (NMDA) receptors. nih.gov

While direct studies on the effects of this compound on dopaminergic, serotonin, or norepinephrine pathways are not extensively detailed, the known neuroactive properties of other phenolic compounds and their derivatives provide a basis for potential interactions. For example, some phenolic compounds have been shown to possess neuroprotective effects. nih.gov The structural similarity of this compound to catecholamines suggests the possibility of interaction with their receptors or metabolic pathways, though this requires further empirical investigation. Norepinephrine, for instance, has wide-ranging effects on the brain, influencing alertness, arousal, and readiness for action. wikipedia.org

Structure-Activity Relationship (SAR) Analysis in Pharmacological Development

Structure-activity relationship (SAR) analysis is a critical component in the rational design of more potent and selective therapeutic agents. For bromophenol derivatives, SAR studies have provided valuable insights into the chemical features that govern their biological activities.

In the context of carbonic anhydrase inhibition , small structural modifications to the phenol scaffold can lead to significant changes in inhibitory activity against different CA isoforms. nih.gov The position and nature of substituents on the phenolic ring are key determinants of potency and selectivity. nih.gov

For myeloperoxidase inhibition , SAR studies have revealed that the electronic properties of substituents on the aromatic ring are crucial. bohrium.com An optimal reduction potential is necessary for effective inhibition, with electron-withdrawing groups enhancing activity up to a certain point. bohrium.com The presence of the methoxyphenol moiety is also considered important for activity against MPO. nih.gov

In the development of acetylcholinesterase inhibitors , the position of the bromine atom on the phenyl ring has been shown to be a significant factor influencing inhibitory potency. mdpi.com Furthermore, the combination of a bromo/methoxy substituent on one aromatic ring with other groups can lead to potent BChE inhibitors. mdpi.com

Computational methods like molecular docking have further elucidated the interactions between this compound derivatives and their protein targets. These studies highlight the importance of hydrogen bonds formed by the hydroxyl and methoxy groups, as well as halogen bonding involving the bromine atom, in stabilizing the ligand-protein complex.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| 4-bromoaniline |

| Ferulic acid |

| Dopamine |

| Norepinephrine |

Advanced Applications and Future Research Directions of 2 Bromo 4 Methoxyphenol

Applications in Advanced Materials Development

The pursuit of novel materials with enhanced properties has led researchers to explore functionalized phenols like 2-bromo-4-methoxyphenol as key building blocks.

The structural framework of this compound is valuable in the synthesis of specialized dyes. Research has demonstrated the preparation of a new thiazolylazo dye, 2-[2-(5-bromo thiazolyl) azo]-4-methoxy phenol (B47542) (BrTAMP), through a coupling reaction involving 4-methoxyphenol (B1676288). emu.edu.tr The inclusion of the bromo- and methoxy-substituted phenolic moiety is integral to the dye's structure and, by extension, its colorimetric properties. While the broader class of methoxyphenols is used in pigment compositions to enhance storage stability, the specific contribution of the bromine atom in this compound offers a route to creating dyes with potentially greater lightfastness and thermal stability. google.com The synthesis of this compound itself can be achieved through the catalytically controlled bromination of 4-methoxyphenol, highlighting a pathway for producing this tailored dye precursor. nih.govacs.org

Coordination Chemistry and Metal Complex Formation

The phenolic oxygen and the potential for derivatization make this compound and its derivatives excellent candidates for ligands in coordination chemistry. These ligands can form stable complexes with a variety of transition metals, leading to materials with interesting catalytic and electronic properties.

Ligands derived from this compound, particularly Schiff bases, are effective in coordinating with metal ions. Schiff bases are typically synthesized via the condensation of an aldehyde with a primary amine. researchgate.net In this context, derivatives like 3-bromo-5-methoxysalicylaldehyde (an isomer) can be reacted with amines to form ligands that bind to metal centers. iaea.org

A notable example is the synthesis of a thiazolylazo dye from 4-methoxyphenol which acts as a tridentate ligand, coordinating with copper (II), nickel (II), and silver (I) ions. emu.edu.tr Spectroscopic analysis confirmed that coordination occurs through the phenolate (B1203915) oxygen, a nitrogen atom in the azo group, and the thiazole (B1198619) nitrogen atom. emu.edu.tr The stoichiometry of these complexes was determined to be 1:2 (Metal:Ligand) for Cu(II) and Ni(II), and 1:1 for Ag(I). emu.edu.tr The general approach involves refluxing the ligand and the corresponding metal salt in a solvent like ethanol (B145695) to yield the final complex. bohrium.com

| Metal Ion | Ligand | M:L Ratio | Suggested Geometry |

| Cu(II) | 2[2-(5-bromo thiazolyl) azo]-4-methoxy phenol | 1:2 | Octahedral |

| Ni(II) | 2[2-(5-bromo thiazolyl) azo]-4-methoxy phenol | 1:2 | Octahedral |

| Ag(I) | 2[2-(5-bromo thiazolyl) azo]-4-methoxy phenol | 1:1 | Tetrahedral |

This table summarizes the properties of metal complexes formed with a ligand derived from a 4-methoxyphenol precursor. emu.edu.tr

Metal complexes derived from ligands related to this compound have shown significant catalytic activity. Vanadium-dependent haloperoxidase (V-HPO) enzymes are known to catalyze the oxidation of halides. nih.gov Mimicking this natural process, synthetic vanadyl porphyrin complexes have been developed as highly efficient catalysts. nih.govacs.org

Specifically, a complex known as [VIVOTPP(CN)4] has demonstrated excellent catalytic activity for the bromination of various phenol derivatives in an aqueous medium using potassium bromide (KBr) and hydrogen peroxide (H₂O₂). nih.gov In one study, this catalyst was used for the oxidative bromination of 4-methoxyphenol, successfully producing this compound with high selectivity. acs.org The strong electron-withdrawing nature of the cyano groups on the porphyrin ring enhances the Lewis acidity of the vanadium center, boosting its catalytic power. nih.gov These catalysts are also noted for being recyclable, which is a significant advantage for green chemistry applications. nih.gov

| Catalyst | Substrate | Product | Conversion % |

| [VIVOTPP(Br)4] | 4-methoxyphenol | This compound | 99% |

| [VIVOTPP(CN)4] | 4-methoxyphenol | This compound | 100% |

This table shows the catalytic efficiency of vanadyl porphyrin complexes in the synthesis of this compound. acs.org

Environmental Fate and Degradation Pathway Investigations

The presence of brominated phenols in the environment is a subject of ongoing study due to their potential toxicity. nih.gov While many brominated phenols are persistent and not readily biodegradable, certain microorganisms have adapted to degrade them. inchem.org For instance, bacteria of the Ochrobactrum genus can degrade brominated compounds like 4-bromophenol (B116583) and 2,4,6-tribromophenol. nih.govtandfonline.com The degradation often proceeds through a pathway of hydroxylation followed by ring cleavage or via sequential reductive debromination, where bromine atoms are replaced by hydrogen, ultimately converting the compound to phenol. nih.govtandfonline.com